

# Preclinical Safety and Toxicology of (R,R)-Glycopyrrolate: A Technical Guide

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## Compound of Interest

Compound Name: (R,R)-Glycopyrrolate

Cat. No.: B1336284

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Disclaimer: The majority of publicly available preclinical safety and toxicology data for glycopyrrolate pertains to the racemic mixture, which consists of a 1:1 ratio of the (R,S) and (S,R) enantiomers, or a mixture of diastereomers. Data specifically on the **(R,R)-glycopyrrolate** enantiomer is limited. This document summarizes the available information on glycopyrrolate, with the understanding that most findings are based on studies of the racemic mixture. The potential for stereoselective toxicity of the (R,R)-enantiomer cannot be fully elucidated from the current publicly accessible data.

## Introduction

**(R,R)-Glycopyrrolate** is a quaternary ammonium anticholinergic agent. As a muscarinic receptor antagonist, it competitively inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation.[1] Its primary pharmacological effect is the reduction of secretions, such as in the salivary glands, and the inhibition of smooth muscle contraction.[2][3] Due to its quaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain barrier, which is expected to minimize central nervous system side effects.[4] This technical guide provides a comprehensive overview of the preclinical safety and toxicology of glycopyrrolate, with a focus on its (R,R)-enantiomer where information is available.

## Pharmacokinetics and Metabolism

Nonclinical pharmacokinetic data for glycopyrrolate are limited.[3] Following oral administration in rats, the time to maximum plasma concentration (Tmax) is approximately 1.0 to 1.5 hours.[3]

The bioavailability of orally administered glycopyrrolate is generally low.[5]

One study on N-substituted soft anticholinergics based on glycopyrrolate investigated the activity of different stereoisomers. In receptor binding assays, the 2R isomers were significantly more active than the 2S isomers.[6] Specifically, for some isomers, the 1'S configuration was consistently more active than the corresponding 1'R configuration.[6] This suggests that the stereochemistry at the chiral centers significantly influences the pharmacokinetic and pharmacodynamic properties of glycopyrrolate derivatives. However, specific pharmacokinetic parameters for **(R,R)-Glycopyrrolate** in preclinical species are not readily available in the public domain.

## Acute Toxicity

Acute toxicity studies have demonstrated a low order of toxicity for glycopyrrolate.[7]

Table 1: Acute Toxicity of Glycopyrrolate (Racemic Mixture)

Species	Route of Administration	LD50	Reference
Dog	Intravenous	25 mg/kg	[7]
Cat	Intramuscular	283 mg/kg	[7]
Mouse	Oral	550-900 mg/kg	[5]
Rat	Oral	1150-1800 mg/kg	[5]
Rabbit	Oral	2360 mg/kg	[5]
Mouse	Intravenous	15-20 mg/kg	[5]
Rat	Intravenous	~15 mg/kg	[5]
Rabbit	Intravenous	15-20 mg/kg	[5]
Rodents	Subcutaneous	600-900 mg/kg	[5]

Signs of toxicity in rats after oral administration included tremors, clonic and tonic convulsions, and labored breathing.[5]

## Experimental Protocols

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity study is typically conducted in accordance with OECD Guideline 423.

- **Test Animals:** Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females.
- **Housing and Feeding:** Animals are housed in standard conditions with access to food and water.
- **Dosing:** The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to gross necropsy at the end of the observation period.

## Repeated-Dose Toxicity

Repeated-dose toxicity studies on glycopyrrolate have been conducted in both rodents and non-rodents.

Table 2: Repeated-Dose Toxicity of Glycopyrrolate (Racemic Mixture)

Species	Duration	Route of Administration	Dose Levels	NOAEL	Key Findings	Reference
Mouse	13 weeks	Oral (gavage)	0, 30, 100, 300 mg/kg/day	< 30 mg/kg/day	Reduced survival at 100 and 300 mg/kg/day.	<a href="#">[2]</a>
Rat	13 weeks	Oral (gavage)	0, 40, 100, 300 mg/kg/day	40 mg/kg/day	Pupil dilation at all doses. No remarkable effects on hematology, clinical chemistry, or organ weights.	<a href="#">[2]</a>
Dog	4 weeks	Intravenous	0.4 or 2 mg/kg/day (5 days/week)	2 mg/kg/day	No signs of toxicity.	<a href="#">[7]</a>
Dog	7 weeks	Oral	27 mg/kg/day	27 mg/kg/day	No signs of toxicity.	<a href="#">[7]</a>
Cat	10 weeks	Intramuscular	0.01, 0.03, 0.05 mg/kg/day	-	Not specified.	<a href="#">[7]</a>
Rat	26 weeks	Inhalation	-	Low dose	Target organs: eyes (lenticular changes), lungs	<a href="#">[8]</a>

(epithelial hypertrophy), seminal vesicles, and urinary bladder.

Target organs: eyes, lacrimal glands, heart, pharynx, and salivary mandibular gland. [8]

Dog

39 weeks

Inhalation

-

-

## Experimental Protocols

### Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)

- Test Animals: Typically rats, young and healthy adults.
- Dosing: The test substance is administered orally daily for 28 days. At least three dose levels and a control group are used.
- Observations: Daily clinical observations, weekly measurement of body weight and food consumption.
- Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.
- Necropsy and Histopathology: All animals undergo a full necropsy. Organs and tissues are preserved for histopathological examination.

### Repeated Dose 90-day Oral Toxicity Study in Rodents (OECD 408)

This study follows a similar protocol to OECD 407 but with a longer duration of 90 days, providing information on sub-chronic toxicity.

## Genotoxicity

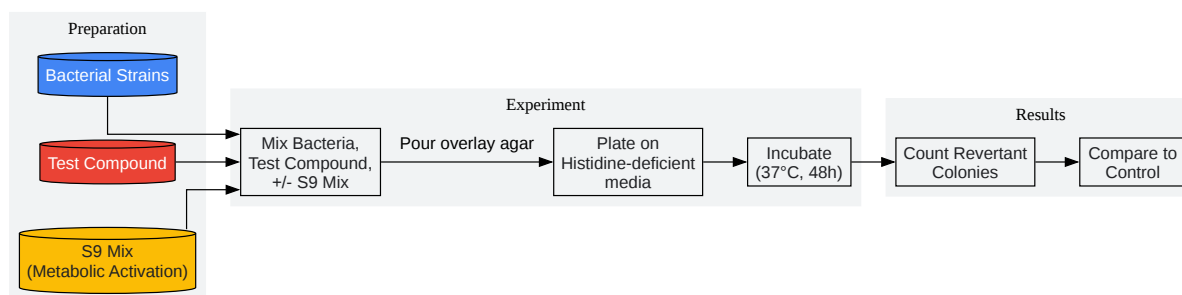
Glycopyrrolate has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.[\[2\]](#)[\[8\]](#)

Table 3: Genotoxicity of Glycopyrrolate (Racemic Mixture)

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without S9	Negative	<a href="#">[2]</a> <a href="#">[9]</a>
In Vitro Chromosome Aberration Assay	Human Lymphocytes	With and without S9	Negative	<a href="#">[2]</a> <a href="#">[9]</a>
In Vivo Micronucleus Assay	Rat Bone Marrow	N/A	Negative	<a href="#">[2]</a> <a href="#">[9]</a>

## Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

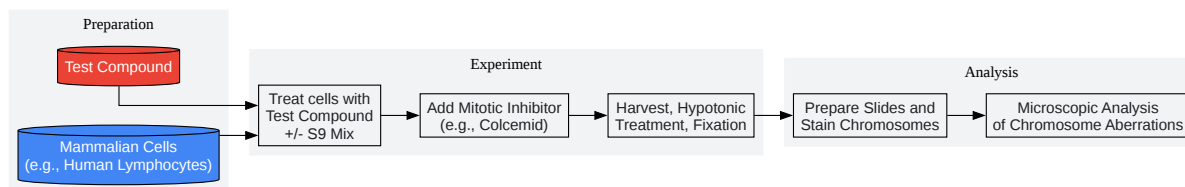


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## Ames Test Experimental Workflow

- **Test System:** Multiple strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine).
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
- **Endpoint:** The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)



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### In Vitro Chromosome Aberration Assay Workflow

- **Test System:** Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.
- **Procedure:** Cells are exposed to the test substance at various concentrations, with and without metabolic activation. A mitotic inhibitor is added to arrest cells in metaphase.
- **Endpoint:** Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-related increase in the number of cells with chromosomal aberrations indicates clastogenic potential.

### In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- **Test Animals:** Typically mice or rats.
- **Procedure:** Animals are treated with the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after the last treatment.
- **Endpoint:** The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo clastogenicity or aneugenicity.



## Carcinogenicity

Long-term carcinogenicity studies for orally administered glycopyrrolate were not performed prior to the approval of some formulations, with the requirement to conduct them post-approval. [2] However, a 2-year inhalation carcinogenicity study in Wistar rats and a 26-week inhalation carcinogenicity study in TgRasH2 mice showed no evidence of tumorigenic potential for glycopyrrolate.[8]

Table 4: Carcinogenicity of Glycopyrrolate (Racemic Mixture)

Species	Duration	Route of Administration	Results	Reference
Wistar Rat	2 years	Inhalation	No evidence of tumorigenic potential	[8]
TgRasH2 Mouse	26 weeks	Inhalation	No evidence of tumorigenic potential	[8]

## Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies for glycopyrrolate have been conducted in rats and rabbits.

Table 5: Reproductive and Developmental Toxicity of Glycopyrrolate (Racemic Mixture)

| Study Type | Species | Route of Administration | Dose Levels | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Fertility and Early Embryonic Development | Rat | Subcutaneous | Up to 1.88 mg/kg/day | Impaired fertility at 1.88 mg/kg/day (decreased corpora lutea, implantation sites, and live fetuses). NOAEL for fertility was 0.63 mg/kg/day. |[8] | | Embryo-Fetal Development | Wistar Rat | Inhalation | Up to 3.83 mg/kg/day | Not teratogenic. |[8] | | Embryo-Fetal Development | New Zealand White Rabbit | Inhalation | Up to 4.4 mg/kg/day | Not teratogenic. |[8] | | Peri- and Postnatal Development | Rat | Subcutaneous | Up to 1.88 mg/kg/day | No effects on peri- and postnatal development. |[8] |

Reproduction studies in rats and rabbits with orally and intramuscularly administered glycopyrrolate, respectively, during organogenesis showed no teratogenic effects at doses many times the maximum recommended human dose.[10] However, diminished rates of conception and survival at weaning were observed in rats in a dose-related manner.[7]

## Experimental Protocols

### Fertility and Early Embryonic Development to Implantation (ICH S5(R3))

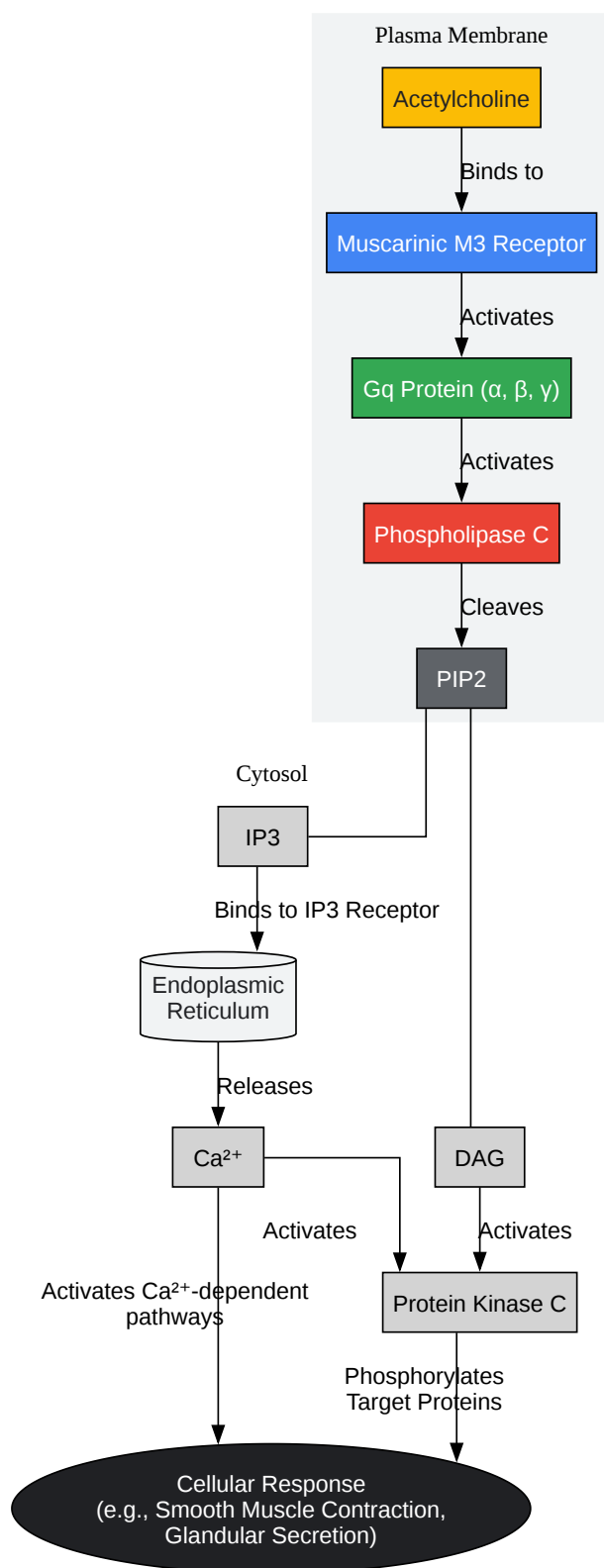
- Test Animals: Sexually mature male and female rats.
- Dosing: Males are dosed for a period prior to mating, during mating, and until termination. Females are dosed for a period prior to mating, during mating, and until implantation.
- Endpoints: Mating performance, fertility indices, and early embryonic development are evaluated.

### Embryo-Fetal Development (ICH S5(R3))

- Test Animals: Pregnant females of two species (typically a rodent, e.g., rat, and a non-rodent, e.g., rabbit).
- Dosing: The test substance is administered daily during the period of organogenesis.
- Endpoints: Dams are evaluated for clinical signs, body weight, and food consumption. Fetuses are examined for external, visceral, and skeletal malformations.

## Mechanism of Action and Signaling Pathways

Glycopyrrolate is a competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[8] Its therapeutic effects are primarily mediated through the blockade of M3 receptors, which are coupled to Gq proteins.



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## Muscarinic M3 Receptor Signaling Pathway

Activation of the M3 receptor by acetylcholine leads to the activation of the Gq protein. The activated Gαq subunit, in turn, activates phospholipase C (PLC).[11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca<sup>2+</sup>).[11] The increased intracellular Ca<sup>2+</sup> and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the final cellular response, such as smooth muscle contraction or glandular secretion.[12] **(R,R)-Glycopyrrolate**, by blocking the initial binding of acetylcholine to the M3 receptor, inhibits this entire signaling cascade.

## Conclusion

The available preclinical data on glycopyrrolate, primarily from studies on the racemic mixture, indicate a low order of acute toxicity and no significant genotoxic or carcinogenic potential. Repeated-dose studies have identified target organs consistent with its anticholinergic activity. Reproductive studies have shown some effects on fertility at high doses but no teratogenic effects. The significant gap in knowledge is the lack of a comprehensive preclinical safety and toxicology profile specifically for the (R,R)-enantiomer. While some studies on related compounds suggest stereospecific activity, further investigation is required to fully characterize the safety profile of **(R,R)-Glycopyrrolate** and to determine if it differs significantly from the racemic mixture. Researchers and drug development professionals should consider this data gap when evaluating the potential of **(R,R)-Glycopyrrolate** for clinical development.

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